PB-22 8-Hydroxyisoquinoline Isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

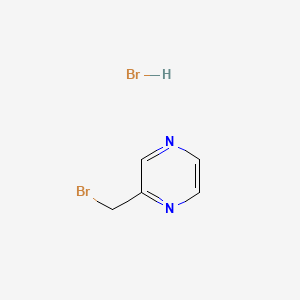

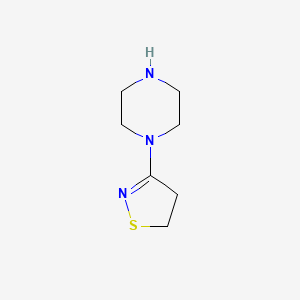

PB-22 8-hydroxyisoquinoline isomère est un cannabinoïde synthétique dont la structure est analogue à celle de puissants aminoalkylindoles comme le JWH 018. Il diffère du JWH 018 en ce qu'il possède une 8-hydroxyquinoléine qui remplace le groupe naphtalène du JWH 018 . Ce composé est principalement utilisé à des fins médico-légales et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'isomère PB-22 8-hydroxyisoquinoléine implique l'estérification de l'acide 1-pentyl-1H-indole-3-carboxylique avec la 8-hydroxyisoquinoléine . La réaction nécessite généralement un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane .

Méthodes de production industrielle

Les méthodes de production industrielle de l'isomère PB-22 8-hydroxyisoquinoléine ne sont pas bien documentées en raison de son utilisation principale dans la recherche et les applications médico-légales. La synthèse à grande échelle suivrait probablement des voies similaires à la synthèse en laboratoire, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

L'isomère PB-22 8-hydroxyisoquinoléine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles indole ou isoquinoléine.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.

Principaux produits formés

Oxydation : Dérivés oxydés des cycles indole ou isoquinoléine.

Réduction : Formes réduites des groupes ester ou cétone.

Substitution : Dérivés substitués sur les cycles indole ou isoquinoléine.

Applications de la recherche scientifique

L'isomère PB-22 8-hydroxyisoquinoléine est utilisé dans diverses applications de recherche scientifique, notamment :

Biologie : Étude de l'interaction des cannabinoïdes synthétiques avec les systèmes biologiques.

Médecine : Investigation des applications thérapeutiques potentielles et des effets toxicologiques.

Industrie : Utilisé en toxicologie médico-légale pour détecter et analyser la consommation de cannabinoïdes synthétiques.

Mécanisme d'action

Le mécanisme d'action de l'isomère PB-22 8-hydroxyisoquinoléine implique la liaison aux récepteurs cannabinoïdes dans le cerveau et les tissus périphériques. Cette liaison imite les effets des cannabinoïdes naturels, ce qui entraîne une libération modifiée de neurotransmetteurs et des réponses physiologiques . Les cibles moléculaires spécifiques incluent les récepteurs CB1 et CB2, qui font partie du système endocannabinoïde .

Applications De Recherche Scientifique

PB-22 8-hydroxyisoquinoline isomer is used in various scientific research applications, including:

Biology: Studying the interaction of synthetic cannabinoids with biological systems.

Medicine: Investigating potential therapeutic applications and toxicological effects.

Industry: Used in forensic toxicology to detect and analyze synthetic cannabinoid use.

Mécanisme D'action

The mechanism of action of PB-22 8-hydroxyisoquinoline isomer involves binding to cannabinoid receptors in the brain and peripheral tissues. This binding mimics the effects of naturally occurring cannabinoids, leading to altered neurotransmitter release and physiological responses . The specific molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system .

Comparaison Avec Des Composés Similaires

Composés similaires

JWH 018 : Un cannabinoïde synthétique puissant avec un groupe naphtalène au lieu de la 8-hydroxyquinoléine.

5F-PB-22 : Un analogue fluoré de PB-22 avec des caractéristiques structurelles similaires.

BB-22 : Un analogue de PB-22 avec des similitudes structurelles.

Unicité

L'isomère PB-22 8-hydroxyisoquinoléine est unique en raison de la présence du groupe 8-hydroxyquinoléine, qui le différencie des autres cannabinoïdes synthétiques comme le JWH 018 et le 5F-PB-22 . Cette différence structurelle peut influencer son affinité de liaison et son activité au niveau des récepteurs cannabinoïdes, ce qui en fait un composé précieux pour la recherche et l'analyse médico-légale .

Propriétés

IUPAC Name |

isoquinolin-8-yl 1-pentylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEZWMICUGXUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018132 |

Source

|

| Record name | PB-22 8-hydroxyisoquinoline isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)